molecular formula C18H18N2O4 B5580622 N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B5580622
M. Wt: 326.3 g/mol
InChI Key: VQMDOFYBKQXHRU-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. It features a benzamide core with a cyanomethyl group attached to a phenyl ring, which is further substituted with three methoxy groups. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of more complex molecules.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-15-10-13(11-16(23-2)17(15)24-3)18(21)20-14-6-4-12(5-7-14)8-9-19/h4-7,10-11H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMDOFYBKQXHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-(cyanomethyl)aniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the cyanomethyl and methoxy groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    N-(4-methylphenyl)-3,4,5-trimethoxybenzamide: Contains a methyl group instead of a cyanomethyl group, leading to different chemical and biological properties.

    N-(4-(trifluoromethyl)phenyl)-3,4,5-trimethoxybenzamide: The trifluoromethyl group can significantly alter the compound’s electronic properties and interactions with biological targets.

The unique combination of the cyanomethyl and methoxy groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity.

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